N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)16-6-2-1-5-15(16)19(27)24-14-10-12-4-3-9-25-17(26)8-7-13(11-14)18(12)25/h1-2,5-6,10-11H,3-4,7-9H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVBSGVBFVZJDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F)(F)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide typically involves multi-step procedures. The key steps include:
Formation of the hexahydropyrido[3,2,1-ij]quinolin ring structure through a cyclization reaction.
Introduction of the trifluoromethyl group onto the benzamide moiety via nucleophilic substitution.
Coupling of the two intermediates under controlled conditions to form the final compound.
Commonly used reagents include trifluoromethylating agents, strong bases for deprotonation, and catalysts to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound requires optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms within the hexahydropyridoquinoline structure.
Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Various halogenating agents, nucleophiles such as amines, and bases.
Major Products Formed
Depending on the reaction type, the products can range from modified benzamide derivatives to fully reduced or oxidized quinoline structures. These products often possess different biological activities.
Scientific Research Applications
In Chemistry
The compound's versatile reactivity makes it useful as a building block for more complex molecules. Researchers leverage its structure to develop new materials with specific properties.
In Biology
Biologically, N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is studied for its potential as an enzyme inhibitor, affecting various biochemical pathways. Its structural complexity allows it to interact with multiple biological targets.
In Medicine
Medicinally, this compound shows promise as an anticancer agent, given its ability to interfere with cell proliferation. It is also explored for its potential in treating neurological disorders due to its effects on neurotransmitter pathways.
In Industry
Industrially, the compound's robust chemical structure lends itself to applications in the synthesis of polymers and other high-performance materials. It can also be used in the development of specialty chemicals for various applications.
Mechanism of Action
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide exerts its effects through several mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can block their activity, leading to altered cellular functions.
Receptor Modulation: : It can interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs based on substitutions in the benzamide group, modifications to the heterocyclic core, and functional applications. Key comparisons include:
Structural Variations in the Benzamide Substituent
The trifluoromethyl group in the target compound differentiates it from analogs with nitro (-NO₂), methoxy (-OCH₃), methyl (-CH₃), or hydroxyl (-OH) substituents. These substitutions influence electronic properties, solubility, and bioactivity.
Notes:
- The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing stability and altering π-π stacking interactions compared to electron-donating groups (e.g., -OCH₃) .
- Nitro (-NO₂) and cyano (-CN) substituents increase polarity, affecting solubility and binding affinity .
Modifications to the Heterocyclic Core
The julolidine core is structurally versatile, with modifications such as oxidation states, ring saturation, and substituent positions altering physicochemical properties.
Notes:
Biological Activity
N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this specific compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O |
| Molecular Weight | 364.4 g/mol |
| Structure | Chemical Structure |
| CAS Number | 898422-99-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for various metabolic pathways.
- Receptor Modulation : It may modulate the activity of receptors involved in signal transduction pathways.
These actions can lead to therapeutic effects in various disease models.
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antibacterial properties. For instance:
- A study on related compounds demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer properties. Specific studies have shown that these compounds can induce apoptosis in cancer cells by:
- Disrupting Cell Cycle : Compounds similar to N-(3-oxo...) have been shown to interfere with cell cycle progression.
- Inducing Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cancer cell death .
Case Studies
Several case studies highlight the biological significance of this compound:
- Antibacterial Efficacy :
- A study evaluated the antibacterial activity of quinoline derivatives against Staphylococcus spp. and found that modifications in the structure significantly influenced potency .
- Anticancer Mechanisms :
Comparative Analysis
N-(3-oxo...) can be compared with other quinoline derivatives to understand its unique properties:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(3-oxo...) | Antimicrobial and anticancer | Trifluoromethyl group enhances lipophilicity |
| 4-Hydroxyquinoline | Antimicrobial | Hydroxyl group increases solubility |
| Indole Derivatives | Anticancer | Different scaffold affecting receptor binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
